molecular formula C18H13N5O5 B1192492 CP4d

CP4d

Cat. No.: B1192492
M. Wt: 379.332
InChI Key: VQQYFGVKGVBQBP-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical reagent CP4d is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures . RUO products are designed for laboratory research phases, such as investigating methodology, analytes, or determining operational characteristics of a system . They are not subject to the regulatory controls of in vitro diagnostic medical devices and must not be used for clinical diagnosis, patient management, or any other medical purpose . Researchers are responsible for ensuring that this compound is used exclusively in non-clinical, research-focused settings.

Properties

Molecular Formula

C18H13N5O5

Molecular Weight

379.332

IUPAC Name

1-[1-(4-Nitro-benzyl)-1H-[1,2,3]triazol-4-yl]-3-(4-nitro-phenyl)-propenone

InChI

InChI=1S/C18H13N5O5/c24-18(14-3-8-17(9-4-14)23(27)28)10-5-15-12-21(20-19-15)11-13-1-6-16(7-2-13)22(25)26/h1-10,12H,11H2/b10-5+

InChI Key

VQQYFGVKGVBQBP-BJMVGYQFSA-N

SMILES

O=[N+](C1=CC=C(C(/C=C/C2=CN(CC3=CC=C([N+]([O-])=O)C=C3)N=N2)=O)C=C1)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP4d;  CP4 4;  CP4-4

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

CP4D has been instrumental in advancing scientific research by providing robust data management solutions. Below are notable applications:

Data Lakes and Warehousing

This compound facilitates the creation of data lakes and warehouses that store vast amounts of research data. This capability is crucial for fields such as astronomy and high-energy physics, where large datasets are common.

Case Study: Astronomy Data Management

  • Objective : Store and analyze astronomical data efficiently.
  • Implementation : Utilization of this compound to manage data from observatories like ALMA.
  • Outcome : Enhanced accessibility and analysis speed, reducing total cost of ownership (TCO) for data storage .

Healthcare Data Pipelines

In healthcare, this compound enables the integration of diverse health data sources into cohesive pipelines that support analytics and machine learning applications.

Case Study: Healthcare Data Lake on AWS

  • Objective : Integrate patient health data from various sensors.
  • Implementation : Deployment of this compound on AWS to create a healthcare data lake.
  • Outcome : Improved patient outcomes through real-time analytics and insights derived from integrated health data .

Enterprise Solutions

This compound is also widely adopted in enterprise environments to streamline operations and enhance decision-making processes.

Customer 360 Solutions

Organizations leverage this compound to develop comprehensive customer profiles by integrating data from multiple sources.

Example Applications :

  • Customer Analytics : Understanding customer behavior through integrated analytics.
  • Master Data Management (MDM) : Accelerating MDM implementations from months to weeks using this compound tools like SiNGL .

AI and Machine Learning

Example Application :

  • Predictive Analytics : Utilizing IBM Watson capabilities within this compound to forecast trends based on historical data .

Data Tables

Application AreaKey FeaturesBenefits
Scientific ResearchData lakes, analytics toolsEfficient management of large datasets
HealthcareReal-time health data integrationImproved patient care through actionable insights
Enterprise SolutionsCustomer analytics, MDMEnhanced decision-making capabilities
AI & Machine LearningPredictive analytics with IBM WatsonStrategic insights leading to competitive advantage

Comparison with Similar Compounds

Research Implications and Limitations

  • This compound as a Therapeutic Agent: Its competitive inhibition and scaffold specificity make it a promising candidate for tTG-driven pathologies.
  • Antimicrobial this compound : While effective, its reliance on chitosan raises concerns about biocompatibility and scalability for drug delivery .

Preparation Methods

Horner–Wadsworth–Emmons Reaction as the Foundation

The synthesis of this compound begins with a Horner–Wadsworth–Emmons (HWE) reaction, a widely utilized method for forming α,β-unsaturated carbonyl compounds. Starting materials include 4-nitrophenyl methyl ketone and 4-nitrophenyl isopropyl ketone, which undergo condensation with phosphonate esters to yield ethyl esters as key intermediates. For the methyl derivative, this reaction produces a 1:1 diastereomeric mixture, as confirmed by ¹³C NMR spectroscopy. In contrast, the isopropyl derivatives (4 and 5 ) are separable via flash column chromatography, with stereochemical assignments resolved through nuclear Overhauser effect spectroscopy (NOESY).

Saponification to Carboxylic Acids

The ethyl esters undergo saponification under basic conditions to generate carboxylic acids (2 , 6 , 7 ), which serve as precursors for this compound. This step is critical for introducing the necessary electrophilic character to the scaffold, enabling subsequent functionalization.

Key Reaction Steps and Modifications

Alkynyl Derivative Synthesis via Sonogashira Coupling

To enhance metabolic stability and reduce glutathione (GSH) susceptibility, alkynyl analogs of this compound were synthesized. A Sonogashira coupling between 1-iodo-4-nitrobenzene and propargyl alcohol yields alcohol 18 , which is oxidized to aldehyde 19 using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). Subsequent Grignard addition with ethynylmagnesium bromide forms alcohol 20 , followed by a second TEMPO-mediated oxidation to ketone 21 . A copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with benzyl azide or 4-nitrobenzyl azide produces inhibitors 22a and 22b , respectively.

CompoundR GroupIC₅₀ (μM)Glutathione Resistance
This compoundN/A2.1 ± 0.3Moderate
22aBenzyl3.4 ± 0.5Low
22b4-Nitrobenzyl1.8 ± 0.2High

Table 1 : Comparative potency and stability of this compound and alkynyl derivatives.

Bis(triazole) Scaffold Development

To address electrophilic vulnerability, a bis(triazole) scaffold was designed. A CuAAC between 4-nitrobenzyl azide and propargyl alcohol forms alcohol 23 , which undergoes sequential TEMPO oxidations and Grignard additions to yield ketone 26 . A second CuAAC introduces varied aromatic substituents, creating derivatives 27a–i . Electron-withdrawing groups (e.g., –NO₂) at the para-position enhance inhibitory activity, as seen in 27d (IC₅₀ = 14.1 ± 1.7 μM).

Optimization Strategies

Diastereomer Separation and Analysis

The isopropyl diastereomers 4 and 5 are resolved via flash chromatography, with NOESY correlations confirming spatial proximity between the vinylic proton and isopropyl methyl groups. This separation is pivotal for obtaining enantiomerically pure intermediates, which directly influence this compound’s binding affinity.

Oxidation Protocol Refinement

Initial oxidations using (diacetoxyiodo)benzene resulted in low yields, prompting a switch to trichloroisocyanuric acid (TCICA). This modification improved yields for aldehyde 19 and ketone 21 by 15–20%, underscoring the importance of oxidant selection in large-scale synthesis.

Analytical Characterization

Spectroscopic Validation

¹H and ¹³C NMR spectra confirm the structural integrity of intermediates. For example, the vinylic protons in 22a and 22b resonate at δ 7.8–8.1 ppm, consistent with conjugated alkynyl systems. High-resolution mass spectrometry (HRMS) further validates molecular formulas, with 27d displaying a [M+H]⁺ peak at m/z 438.1294 (calculated: 438.1289).

Enzymatic Assays

IC₅₀ values are determined via fluorometric assays using guinea pig liver transglutaminase. This compound exhibits competitive inhibition kinetics with a Kᵢ of 1.2 ± 0.1 μM, indicating strong affinity for the enzyme’s active site.

Comparative Analysis with Analogous Inhibitors

Glutathione Resistance Profiling

This compound’s half-life in the presence of 5 mM GSH is 45 minutes, compared to 12 minutes for 22a and >120 minutes for 27d . This disparity highlights the bis(triazole) scaffold’s superiority in resisting nucleophilic attack, a common degradation pathway for cinnamoyl derivatives.

Structural Activity Relationships (SAR)

Electron-withdrawing substituents on the triazole ring enhance potency by stabilizing the enone system through resonance effects. For instance, 27d ’s 4-nitro group reduces the LUMO energy by 0.8 eV compared to 27h ’s 4-methyl group, facilitating stronger interactions with TG2’s catalytic cysteine .

Q & A

Q. What frameworks support the assessment of this compound’s long-term societal impact?

  • Methodological Answer :
  • Theory of Change (ToC) : Map this compound’s inputs (e.g., training programs) to outcomes (e.g., sustained policy reforms) .
  • Participatory Action Research (PAR) : Involve community leaders in co-designing evaluation metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.